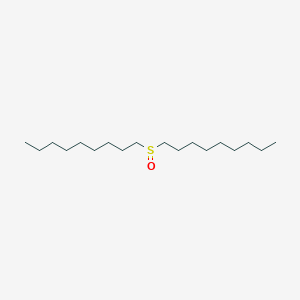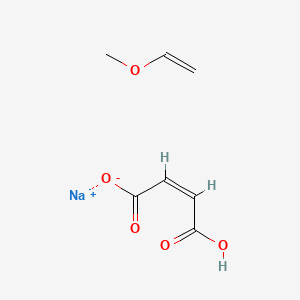
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is a polymeric compound known for its versatile applications in various fields. This compound is formed by the polymerization of 2-butenedioic acid (2Z)- with methoxyethene in the presence of sodium ions. It is commonly used as an inert ingredient in pesticide formulations and has been recognized for its low toxicity and environmental safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt typically involves the polymerization of 2-butenedioic acid (2Z)- with methoxyethene. The reaction is carried out in the presence of a sodium catalyst, which facilitates the formation of the polymer. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and desired molecular weight of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process ensures consistent quality and molecular weight distribution of the polymer. The final product is then purified and dried to obtain the sodium salt form of the polymer .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and as a carrier for therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt involves its interaction with molecular targets and pathways. The polymer can form complexes with various molecules, influencing their stability and reactivity. The sodium ions in the polymer play a crucial role in maintaining its structure and facilitating its interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (2Z)-, polymer with 2-methyl-1-propene and octadecene, sodium salt
- 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid, sodium salt
- 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene, sodium salt
Uniqueness
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is unique due to its specific polymer structure and the presence of sodium ions, which enhance its stability and reactivity. Compared to similar compounds, it offers better performance in certain applications, such as pesticide formulations and industrial coatings .
Properties
CAS No. |
26300-19-6 |
|---|---|
Molecular Formula |
C7H9NaO5 |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene |
InChI |
InChI=1S/C4H4O4.C3H6O.Na/c5-3(6)1-2-4(7)8;1-3-4-2;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;/q;;+1/p-1/b2-1-;; |
InChI Key |
XCLFWMFIYAIXEG-UAIGNFCESA-M |
Isomeric SMILES |
COC=C.C(=C\C(=O)[O-])\C(=O)O.[Na+] |
Canonical SMILES |
COC=C.C(=CC(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


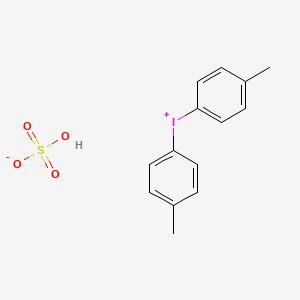
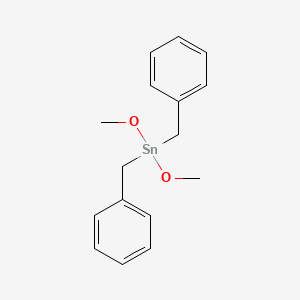
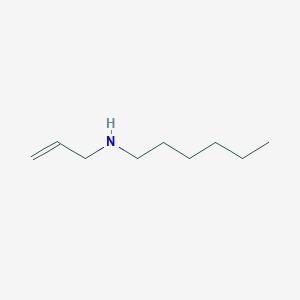
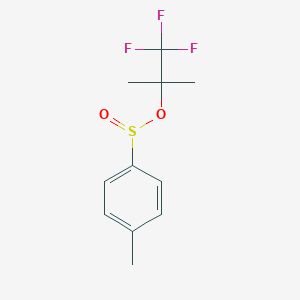
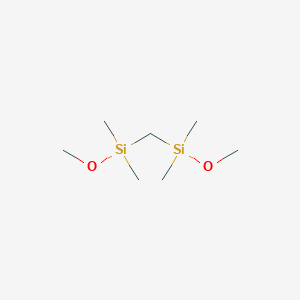
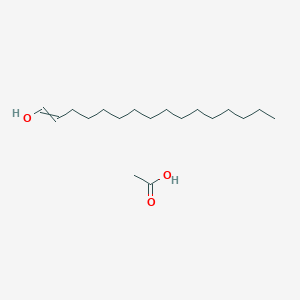
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

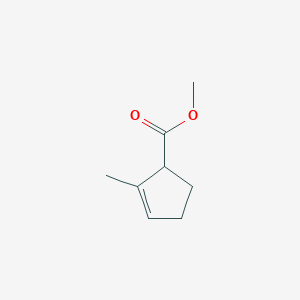
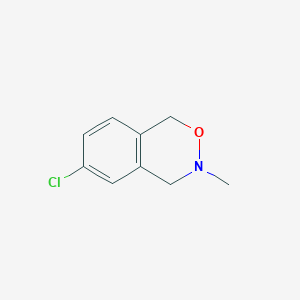
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
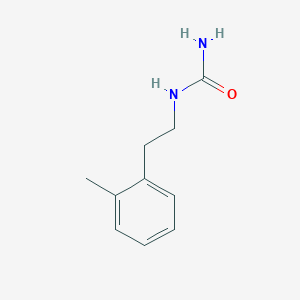
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
